Dienogest Impurity K (11beta-Hydroperoxy Dienogest)

概要

説明

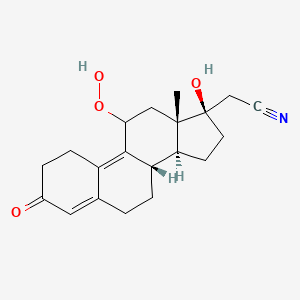

Dienogest Impurity K, also known as 11beta-Hydroperoxy Dienogest, is a chemical compound with the molecular formula C₂₀H₂₅NO₄ and a molecular weight of 343.42 g/mol . It is an impurity of Dienogest, a synthetic progestogen used in various hormonal therapies . This compound is primarily used in research settings to study the properties and behavior of Dienogest and its related compounds .

準備方法

The synthesis of Dienogest Impurity K involves specific synthetic routes and reaction conditions. One common method includes the hydroperoxidation of Dienogest under controlled conditions . The reaction typically involves the use of hydroperoxide reagents and catalysts to introduce the hydroperoxy group at the 11beta position of the Dienogest molecule . Industrial production methods may vary, but they generally follow similar principles to ensure the purity and consistency of the compound .

化学反応の分析

Dienogest Impurity K undergoes various chemical reactions, including:

Oxidation: The hydroperoxy group can be further oxidized to form different oxidation products.

Reduction: The hydroperoxy group can be reduced to form hydroxyl derivatives.

Substitution: The compound can undergo substitution reactions where the hydroperoxy group is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used .

科学的研究の応用

Analytical Methods for Detection and Quantification

The determination of impurities in pharmaceutical compounds is critical for ensuring drug safety and efficacy. Various analytical methods have been developed to quantify Dienogest and its impurities, including Dienogest Impurity K.

- High-Performance Liquid Chromatography (HPLC) : A validated HPLC method has been established for the determination of impurities in Dienogest. This method demonstrates specificity and accuracy in measuring the concentration of impurities, including 11beta-Hydroperoxy Dienogest. The method's validation includes parameters such as limit of detection, linearity, precision, and accuracy, ensuring reliable results for pharmaceutical applications .

- Polarographic Techniques : Research has also employed electrochemical methods to study the reduction behavior of Dienogest on electrodes. Such investigations provide insights into the electrochemical properties of the compound, which can be crucial in understanding its stability and reactivity under physiological conditions .

Therapeutic Applications

Dienogest is primarily recognized for its use in treating endometriosis. The presence of impurities like Dienogest Impurity K can influence the therapeutic outcomes.

- Endometriosis Treatment : Clinical studies have shown that Dienogest is effective in reducing pain associated with endometriosis and decreasing the size of endometriomas. The purity of Dienogest formulations is essential as impurities may alter pharmacodynamics and pharmacokinetics .

- Impact on Drug Efficacy : The presence of specific impurities such as 11beta-Hydroperoxy Dienogest can affect the overall efficacy of the drug. Research indicates that maintaining low levels of impurities during drug formulation enhances therapeutic effectiveness and minimizes side effects.

Formulation Considerations

The pharmaceutical industry places significant emphasis on the purity of active pharmaceutical ingredients (APIs).

- Purification Processes : Novel processes have been developed to produce Dienogest with minimal impurities. For instance, crystallization techniques using solvents like dimethylformamide and water have been optimized to yield high-purity Dienogest suitable for pharmaceutical formulations .

- Regulatory Standards : Regulatory bodies require stringent testing for impurities in drugs to ensure patient safety. The establishment of acceptable limits for impurities such as 11beta-Hydroperoxy Dienogest is crucial for compliance with these regulations.

Case Study 1: Efficacy in Endometriosis Management

A retrospective cohort study evaluated the effectiveness of Dienogest in a Taiwanese population suffering from endometriosis. Results indicated significant reductions in both pain levels and endometrioma size among patients treated with high-purity formulations of Dienogest, emphasizing the importance of minimizing impurities like 11beta-Hydroperoxy Dienogest to enhance treatment outcomes .

Case Study 2: Analytical Method Validation

A comprehensive study validated an HPLC method for detecting various impurities in Dienogest formulations. The method demonstrated high specificity and accuracy, allowing researchers to monitor impurity levels effectively during drug development stages . This validation process is critical for ensuring that formulations meet regulatory standards.

作用機序

The mechanism of action of Dienogest Impurity K involves its interaction with molecular targets and pathways. As an impurity of Dienogest, it may exhibit similar properties, such as acting as an agonist at the progesterone receptor . This interaction can lead to various biological effects, including antiproliferative, immunologic, and antiangiogenic effects on endometrial tissue . The exact molecular targets and pathways involved may vary depending on the specific context and conditions of the study .

類似化合物との比較

Dienogest Impurity K can be compared with other similar compounds, such as:

Dienogest: The parent compound, used in hormonal therapies.

11alpha-Hydroperoxy Dienogest: Another hydroperoxy derivative of Dienogest with a different stereochemistry.

Hydroxy Dienogest: Compounds where the hydroperoxy group is reduced to a hydroxyl group.

The uniqueness of Dienogest Impurity K lies in its specific hydroperoxy group at the 11beta position, which imparts distinct chemical and biological properties .

生物活性

Dienogest Impurity K, also known as 11beta-Hydroperoxy Dienogest, is a notable derivative of the synthetic progestin dienogest. This compound has garnered attention in pharmaceutical and biological research due to its potential effects on hormonal therapies and its implications in various medical conditions, particularly endometriosis. This article explores the biological activity of Dienogest Impurity K, focusing on its mechanisms of action, comparative analysis with related compounds, and relevant case studies.

- Molecular Formula : C₂₀H₂₅NO₄

- Molecular Weight : 343.42 g/mol

- CAS Number : 106111-43-7

Dienogest Impurity K is characterized by the presence of a hydroperoxy group at the 11beta position, which distinguishes it from other dienogest derivatives. This structural feature is critical for its biological activity and reactivity in various chemical processes.

Dienogest Impurity K primarily acts through interactions with progesterone receptors. As an impurity of dienogest, it may exhibit similar agonistic properties, influencing reproductive hormone pathways. The biological activity can be summarized as follows:

- Progesterone Receptor Agonism : It mimics the action of progesterone, potentially affecting menstrual cycle regulation and pregnancy maintenance.

- Metabolic Pathways : The hydroperoxy group can undergo oxidation or reduction, leading to various metabolites that may have distinct biological effects.

Comparative Analysis with Related Compounds

To understand the unique properties of Dienogest Impurity K, it is essential to compare it with other related compounds:

| Compound | Structure Characteristics | Biological Activity |

|---|---|---|

| Dienogest | Parent compound with strong progestational effects | Used in hormonal therapies and contraception |

| 11alpha-Hydroperoxy Dienogest | Hydroperoxy group at the 11alpha position | Different biological profile compared to 11beta variant |

| Hydroxy Dienogest | Hydroperoxy group reduced to hydroxyl | Exhibits altered receptor binding affinity |

In Vitro Studies

In vitro studies have examined the cytotoxicity and genotoxicity of Dienogest and its impurities. For instance, a study assessed chromosomal aberrations in human lymphocytes exposed to varying concentrations of dienogest, including its impurities. Results indicated that while high concentrations induced cytotoxic effects, no significant clastogenic activity was observed at lower doses .

Clinical Applications

Dienogest has been extensively studied for its efficacy in treating endometriosis. A systematic review highlighted that dienogest significantly alleviates endometriosis-related pain compared to placebo treatments. The findings suggested that the compound effectively reduces plasma estradiol levels, which is crucial in managing endometriosis symptoms .

Case Studies

- Endometriosis Treatment : A randomized controlled trial involving 1493 participants demonstrated that dienogest was superior to placebo in reducing pain associated with endometriosis (MD = -32.93) and led to a significant decrease in estradiol concentrations (MD = -44.7) .

- Safety Profile Assessment : Another study evaluated the safety profile of dienogest in clinical settings, noting that adverse events were more frequent in GnRH-a groups compared to those treated with dienogest . This underscores the potential benefits of using dienogest over traditional therapies.

特性

IUPAC Name |

2-[(8S,13S,14S,17R)-11-hydroperoxy-17-hydroxy-13-methyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO4/c1-19-11-17(25-24)18-14-5-3-13(22)10-12(14)2-4-15(18)16(19)6-7-20(19,23)8-9-21/h10,15-17,23-24H,2-8,11H2,1H3/t15-,16-,17?,19-,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLOFVNFCBUJNAR-NPZYAJIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC(C3=C4CCC(=O)C=C4CCC3C1CCC2(CC#N)O)OO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC(C3=C4CCC(=O)C=C4CC[C@H]3[C@@H]1CC[C@]2(CC#N)O)OO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70857740 | |

| Record name | (17alpha)-11-Hydroperoxy-17-hydroxy-3-oxo-19-norpregna-4,9-diene-21-nitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70857740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106111-43-7 | |

| Record name | (17alpha)-11-Hydroperoxy-17-hydroxy-3-oxo-19-norpregna-4,9-diene-21-nitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70857740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。